molecular formula C17H30N4O B5902417 (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol

Número de catálogo B5902417
Peso molecular: 306.4 g/mol
Clave InChI: HEZAXOKANOBSKV-IAGOWNOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol, also known as AZD-9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinols and has been synthesized using a unique method.

Mecanismo De Acción

The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves the inhibition of SGLT2. This transporter is responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to increased glucose excretion in the urine. This results in a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes mellitus.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol have been extensively studied. It has been found to decrease blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus. Additionally, it has been found to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its potent and selective inhibition of SGLT2, making it a useful tool for studying the role of this transporter in glucose homeostasis. Additionally, its favorable safety profile makes it a suitable candidate for preclinical studies.
The limitations of using (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its high cost may limit its use in large-scale experiments.

Direcciones Futuras

There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol. One potential direction is the investigation of its effects on cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, further studies are needed to determine its long-term safety and efficacy in the treatment of diabetes. Finally, the development of more cost-effective synthesis methods may facilitate its use in larger-scale experiments.
In conclusion, (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a novel compound that has shown promising results in the treatment of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 makes it a useful tool for studying glucose homeostasis, and its favorable safety profile makes it a suitable candidate for preclinical studies. However, further research is needed to determine its long-term safety and efficacy and to develop more cost-effective synthesis methods.

Métodos De Síntesis

The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves a four-step process. The first step involves the reaction of 1-ethyl-1H-pyrazol-4-carbaldehyde with 4-bromo-1-butene in the presence of a base to form the intermediate 1-azepanyl-4-(4-bromobutyl)-1H-pyrazole. The second step involves the reaction of the intermediate with lithium diisopropylamide (LDA) to form the enolate, which is then treated with (2S,3R)-N-benzyl-3-piperidinol to form the desired compound.

Aplicaciones Científicas De Investigación

(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys. This inhibition leads to increased glucose excretion in the urine, making it a potential treatment for type 2 diabetes mellitus.

Propiedades

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-2-21-13-15(11-18-21)12-19-10-7-16(17(22)14-19)20-8-5-3-4-6-9-20/h11,13,16-17,22H,2-10,12,14H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZAXOKANOBSKV-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(C(C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.